![molecular formula C10H18O2 B2800286 [3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287318-73-2](/img/structure/B2800286.png)
[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol
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Description
“[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol” is a chemical compound that contains a bicyclo[1.1.1]pentane (BCP) core . BCP is a type of structure that is increasingly being used in medicinal chemistry . It is a four-membered carbocycle with a bridging C(1)-C(3) bond .
Synthesis Analysis
The synthesis of BCP-containing compounds often involves the addition of propellane to diacetyl, which forms the BCP core . This is followed by a haloform reaction of the formed diketone, which affords the BCP-containing compound . There are also other synthetic approaches to substituted BCPs, such as cross-coupling reactions using transition metal catalysts .Molecular Structure Analysis
The molecular structure of “[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol” includes a BCP core, which is a four-membered carbocycle with a bridging C(1)-C(3) bond . It also contains an ethoxyethyl group and a methanol group attached to the BCP core .Chemical Reactions Analysis
BCP-containing compounds can participate in a range of strain-releasing reactions, which typically cleave the central, strained bond to deliver cyclobutanes or azetidines . They can also be derivatized into various BCP species .Physical And Chemical Properties Analysis
The physical and chemical properties of “[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol” such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found in chemical databases .Safety and Hazards
Future Directions
The use of BCP-containing compounds in medicinal chemistry is expected to increase due to their unique properties and the emerging concept of “Escape from Flatland”, which involves replacing benzene rings in bioactive compounds with saturated bioisosteres . This could lead to the development of new drugs with improved solubility, lower lipophilicity, and higher metabolic stability .
properties
IUPAC Name |
[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-12-4-3-9-5-10(6-9,7-9)8-11/h11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYPXCVYIVSNAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC12CC(C1)(C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol |
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